molecular formula C21H22N2O4 B15189150 N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester CAS No. 159086-07-4

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester

Cat. No.: B15189150
CAS No.: 159086-07-4
M. Wt: 366.4 g/mol
InChI Key: JPSPCEOQBVPJFV-IBDYFIJFSA-N
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Description

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester is a complex organic compound that features a furan ring, a tryptophan derivative, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester typically involves multiple steps, starting with the preparation of the furan ring and the tryptophan derivative. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with tryptophan: The furan ring is then coupled with a tryptophan derivative using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxyl group of tryptophan to form the methyl ester, typically using methanol and a strong acid like sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the pentenyl chain can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other nucleophiles to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester exerts its effects involves its interaction with specific molecular targets. The furan ring and tryptophan derivative can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofurfuryl butyrate: Similar in having a furan ring but differs in the rest of the structure.

    Furfuryl alcohol: Contains a furan ring but lacks the tryptophan derivative and ester group.

    Methyl furan-2-carboxylate: Similar ester functionality but different overall structure.

Uniqueness

N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester is unique due to its combination of a furan ring, a tryptophan derivative, and a methyl ester group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.

Properties

CAS No.

159086-07-4

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

methyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C21H22N2O4/c1-26-21(25)20(13-15-14-23-19-7-3-2-6-18(15)19)22-11-10-16(24)8-9-17-5-4-12-27-17/h2-9,12,14,20,22-23H,10-11,13H2,1H3/b9-8+/t20-/m0/s1

InChI Key

JPSPCEOQBVPJFV-IBDYFIJFSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NCCC(=O)/C=C/C3=CC=CO3

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NCCC(=O)C=CC3=CC=CO3

Origin of Product

United States

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